Carbidopa
Overview
Description
Carbidopa is a medication primarily used in combination with levodopa for the treatment of Parkinson’s disease and other conditions associated with parkinsonian symptoms. It is a dopa decarboxylase inhibitor that prevents the peripheral metabolism of levodopa, allowing more of it to reach the brain where it can be converted into dopamine . This combination helps alleviate the symptoms of Parkinson’s disease by increasing the availability of dopamine in the brain .
Mechanism of Action
Target of Action
Carbidopa primarily targets the enzyme aromatic L-amino acid decarboxylase (DOPA decarboxylase or DDC) . This enzyme plays a crucial role in the biosynthesis of L-tryptophan to serotonin and L-DOPA to dopamine .
Mode of Action
This compound acts as a dopa decarboxylase inhibitor . It prevents the peripheral metabolism of levodopa by inhibiting its decarboxylation, thereby increasing the availability of levodopa at the blood-brain barrier . This is significant as levodopa can cross the blood-brain barrier, while dopamine cannot .
Biochemical Pathways
This compound affects the biochemical pathway of levodopa metabolism . By inhibiting DDC, this compound prevents the conversion of levodopa to dopamine in the peripheral tissues, allowing a greater proportion of levodopa to reach the central nervous system . This results in an increase in dopamine availability in the brain, which is beneficial for the management of Parkinson’s disease .
Pharmacokinetics
When administered orally with levodopa, 40-70% of the dose is absorbed . Once absorbed, this compound shows a bioavailability of 58% . The maximum concentration of this compound is achieved after approximately 143 minutes . This compound is widely distributed in the tissues, except in the brain . It is mainly found in the kidney, lungs, small intestine, and liver after one hour .
Result of Action
The primary result of this compound’s action is the reduction of Parkinson’s disease symptoms . By increasing the amount of levodopa that reaches the brain, this compound enhances the effectiveness of the remaining dopaminergic neurons, thereby alleviating symptoms of Parkinson’s disease . Additionally, this compound reduces the nausea and vomiting associated with levodopa administration .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the absorption of levodopa may be decreased with high-fat, high-calorie, or high-protein meals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbidopa can be synthesized through several methods. One common method involves the reaction of L-α-methyldopa methyl ester with 3,3-pentamethylene oxaziridine, followed by hydrolysis with an acid . Another method involves the reaction of methyldopa imines ester with hydrochloric acid under nitrogen protection, followed by pH adjustment and filtration to obtain this compound .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of ion-exchange resins to improve the stability and sustained-release properties of the drug . The process parameters such as drug concentration, temperature, and particle size are carefully controlled to optimize the yield and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Carbidopa undergoes several types of chemical reactions, including condensation reactions and colorimetric reactions. For example, this compound reacts with vanillin in an acidified alcoholic solution to form 4-hydroxy-3-methoxybenzaldazine, which is used for its colorimetric detection . Another reaction involves the selective condensation of this compound with indole-3-carbaldehyde to form a yellow aldazine .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include vanillin and indole-3-carbaldehyde. The reactions typically occur in acidified alcoholic or hydroalcoholic solutions at elevated temperatures .
Major Products Formed: The major products formed from these reactions include 4-hydroxy-3-methoxybenzaldazine and yellow aldazine, which are used for the colorimetric detection and quantification of this compound in pharmaceutical formulations .
Scientific Research Applications
Carbidopa has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used in combination with levodopa to treat Parkinson’s disease by increasing the availability of dopamine in the brain . In chemistry, this compound is used in various analytical methods for the detection and quantification of pharmaceutical compounds . In biology, it is used to study the effects of dopamine on neuronal function and behavior . In industry, this compound is used in the development of sustained-release drug formulations to improve the stability and efficacy of medications .
Comparison with Similar Compounds
Carbidopa is often compared with other dopaminergic antiparkinsonism agents such as levodopa, amantadine, and zonisamide . Unlike this compound, levodopa is a direct precursor to dopamine and can cross the blood-brain barrier to be converted into dopamine within the brain . Amantadine is an adamantane antiviral that is also used to treat dyskinesia and reduce OFF episodes in Parkinson’s disease . Zonisamide is a carbonic anhydrase inhibitor anticonvulsant that is used for migraine prevention, epilepsy, and parkinsonian tremor . This compound’s uniqueness lies in its ability to inhibit the peripheral metabolism of levodopa, thereby increasing the availability of levodopa in the brain and enhancing its therapeutic effects .
Properties
IUPAC Name |
(2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4.H2O/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6;/h2-4,12-14H,5,11H2,1H3,(H,15,16);1H2/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAOMKOIBXZKND-PPHPATTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50904589 | |
Record name | Carbidopa monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50904589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38821-49-7, 28860-95-9 | |
Record name | Carbidopa monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38821-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbidopa [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038821497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbidopa monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50904589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbidopa | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.778 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (+)-2-(3,4-Dihydroxybenzyl)-2-Hydrazinopropionsäure Monohydrat | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Carbidopa | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARBIDOPA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MNX7R8C5VO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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